molecular formula C17H25N3O3 B258905 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione

3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione

Cat. No. B258905
M. Wt: 319.4 g/mol
InChI Key: PBHHYBOACNKZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as DPI or Ro 31-8220, and is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer biology, neuroscience, and immunology.

Mechanism of Action

DPI exerts its inhibitory effects on 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione, leading to a wide range of cellular effects.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, and has been used to study the role of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in immune cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPI in lab experiments is its high potency and specificity for 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione inhibition. This allows for precise control over 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione activity, and enables researchers to investigate the role of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in various cellular processes. However, DPI also has some limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving DPI, including the development of more specific and potent 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione inhibitors, the investigation of the role of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in various disease states, and the development of novel therapeutic strategies based on 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione inhibition. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPI, and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

DPI can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

DPI has been used extensively in scientific research as a tool to investigate the role of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in various cellular processes. It has been shown to inhibit the activity of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in vitro and in vivo, and has been used to study the effects of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione inhibition on cell growth, differentiation, and apoptosis. DPI has also been used to investigate the role of 3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione in cancer biology, and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

Product Name

3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H25N3O3/c1-5-12-23-14-8-6-13(7-9-14)17(2)15(21)20(16(22)18-17)11-10-19(3)4/h6-9H,5,10-12H2,1-4H3,(H,18,22)

InChI Key

PBHHYBOACNKZOZ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN(C)C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN(C)C)C

Origin of Product

United States

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